Home > Products > Screening Compounds P128984 > 4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide - 941875-21-4

4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Catalog Number: EVT-2799689
CAS Number: 941875-21-4
Molecular Formula: C14H11BrFN5O2S
Molecular Weight: 412.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound contains a tetrazole ring directly attached to a phenyl ring. [] The dihedral angle between these two rings is reported in two independent molecules within the asymmetric unit. [] The crystal structure reveals intramolecular C—H⋯O hydrogen bonds and intermolecular interactions involving N—H⋯O, N—H⋯N, O—H⋯O, O—H⋯N, C—H⋯O and C—H⋯N hydrogen bonds. [] π–π stacking is also observed between tetrazole rings. []

Relevance: This compound shares the core structural feature of a tetrazole ring directly linked to a phenyl ring with 4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. [] This structural similarity highlights the prevalence of this motif in various chemical contexts.

3-(4-Bromophenyl)-1-butyl-5-[1-(2-chloro-6-methylphenyl)-1H-tetrazol-5-yl]imidazolidine-2,4-dione

Compound Description: This compound incorporates both a tetrazole ring and a bromophenyl group within its structure. [] The crystal structure reveals a short Br⋯N contact and specific dihedral angles between the aromatic and heterocyclic rings. []

Relevance: This compound shares the presence of both a tetrazole ring and a bromophenyl substituent with 4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. [] This overlap in structural features suggests potential similarities in their chemical properties and potential applications.

Compound Description: These compounds were synthesized and characterized for their potential as photosensitizers. [] Compound (E)-4-((5-bromo-2-(λ1-oxidanyl)benzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (1) contains a bromophenyl group and a sulfonamide moiety within its structure. []

Relevance: The presence of a bromophenyl group and a sulfonamide moiety in compound (E)-4-((5-bromo-2-(λ1-oxidanyl)benzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (1) links it structurally to 4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. [] This shared structural motif suggests potential similarities in their chemical reactivity.

4-(3-phenyltriaz-1-en-1-yl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamides (1–9)

Compound Description: This series of sulfonamide derivatives was synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrases (hCA) I and II. [] These compounds feature a sulfonamide group linked to a pyrimidine ring. []

Relevance: The presence of a sulfonamide group, a common pharmacophore, in 4-(3-phenyltriaz-1-en-1-yl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamides (1–9) connects them to 4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. [] This shared structural feature suggests potential similarities in their biological activities and interactions with target proteins.

Compound Description: This compound, Brifentanil, is a potent analgesic with a short duration of action. [] It features a tetrazole ring within its structure and exhibits a significant analgesic potency compared to morphine and fentanyl. []

Relevance: The presence of a tetrazole ring in Brifentanil highlights its structural similarity to 4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. [] This shared heterocyclic motif suggests a potential for similar pharmacological activity, although further investigation is needed to confirm this.

Synthesis Analysis

The synthesis of 4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves several key steps:

  1. Formation of the Tetrazole Ring: This can be achieved through the cyclization of an azide with a nitrile compound.
  2. Introduction of the Fluorophenyl Group: A nucleophilic aromatic substitution reaction is commonly used to attach the fluorophenyl moiety.
  3. Sulfonamide Formation: The final step involves reacting the tetrazole derivative with benzenesulfonyl chloride to yield the sulfonamide product.

These methods emphasize the importance of optimizing conditions such as temperature and reaction time to enhance yield and purity for industrial applications .

Molecular Structure Analysis

The molecular structure of 4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can be described as follows:

  • Molecular Formula: C13_{13}H11_{11}BrF N5_{5}O2_{2}S
  • Molecular Weight: Approximately 364.22 g/mol
  • Structural Features:
    • A bromine atom attached to a benzene ring.
    • A tetrazole ring that enhances biological activity.
    • A sulfonamide group that contributes to its pharmacological properties.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would typically be employed to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is capable of undergoing various chemical reactions:

  1. Oxidation: Can be oxidized using agents like hydrogen peroxide.
  2. Reduction: Reduction reactions may involve lithium aluminum hydride or sodium borohydride.
  3. Nucleophilic Substitution: The compound can participate in substitution reactions, particularly at the aromatic sites.

These reactions highlight its versatility and potential for further modifications in synthetic chemistry .

Mechanism of Action

The mechanism of action for 4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide primarily involves its interaction with specific enzymes. The sulfonamide moiety is known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are crucial in various metabolic pathways. This inhibition can lead to antibacterial effects and other therapeutic activities, making it a candidate for further pharmacological exploration .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide include:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.
  • Melting Point: Specific melting point data would need experimental validation but can be expected within a certain range based on similar compounds.

These properties influence its handling, storage, and application in laboratory settings .

Applications

The applications of 4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide span various scientific fields:

  1. Medicinal Chemistry: Investigated for its antitumor and antibacterial properties.
  2. Biological Research: Used as a tool compound for studying enzyme inhibition mechanisms.
  3. Material Science: Potentially applied in developing new materials with specific functionalities.

Properties

CAS Number

941875-21-4

Product Name

4-bromo-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

IUPAC Name

4-bromo-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide

Molecular Formula

C14H11BrFN5O2S

Molecular Weight

412.24

InChI

InChI=1S/C14H11BrFN5O2S/c15-10-1-7-13(8-2-10)24(22,23)17-9-14-18-19-20-21(14)12-5-3-11(16)4-6-12/h1-8,17H,9H2

InChI Key

MZMGHEQVVNFUGC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.